

Pyridine-4-sulfonyl chloride hydrochloride CAS number

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Compound of Interest

Compound Name: *Pyridine-4-sulfonyl chloride
hydrochloride*

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An In-Depth Technical Guide to **Pyridine-4-sulfonyl Chloride Hydrochloride**: A Cornerstone Reagent in Medicinal Chemistry

Introduction

Pyridine-4-sulfonyl chloride hydrochloride stands as a pivotal reagent in the landscape of modern organic synthesis, particularly within the realms of drug discovery and development. Its utility is anchored in the dual reactivity offered by the pyridine scaffold, a privileged structure in medicinal chemistry, and the highly electrophilic sulfonyl chloride group.^{[1][2]} This combination allows for the facile introduction of the pyridylsulfonyl moiety into a diverse range of molecules, enabling the synthesis of complex sulfonamides and related derivatives.^{[1][2]} The sulfonamide functional group is a well-established pharmacophore present in a multitude of therapeutic agents, making reagents like **Pyridine-4-sulfonyl chloride hydrochloride** indispensable tools for medicinal chemists.^[1] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, applications, and safe handling, intended for researchers, scientists, and professionals in drug development. The primary identifier for this compound is its Chemical Abstracts Service (CAS) number: 489430-50-4.^[3]

Physicochemical and Spectroscopic Profile

The precise characterization of a reagent is fundamental to its effective and reproducible use in synthesis. The properties of **Pyridine-4-sulfonyl chloride hydrochloride** have been well-documented through various analytical techniques.

Key Physicochemical Properties

A summary of the essential physical and chemical properties is presented below for quick reference.

Property	Value	Source(s)
CAS Number	489430-50-4	[3]
Molecular Formula	C ₅ H ₅ Cl ₂ NO ₂ S	[3]
Molecular Weight	214.07 g/mol	[3]
IUPAC Name	pyridine-4-sulfonyl chloride;hydrochloride	[3]
Appearance	White to brown solid/powder	[4][5]
Solubility	Reacts with water. Soluble in various organic solvents.	[6][7][8]

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is critical for confirming the structural integrity and purity of **Pyridine-4-sulfonyl chloride hydrochloride**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR are primary tools for structural verification. For related pyridine-sulfonyl derivatives, characteristic signals for the pyridine ring protons typically appear in the aromatic region (δ 8.5 - 9.0 ppm for protons adjacent to the nitrogen and δ 7.8 - 8.2 ppm for the other ring protons).[1] The carbon skeleton is analyzed by ¹³C NMR, with the carbon atom attached to the sulfonyl chloride group (C-4) being significantly deshielded and pyridine ring carbons appearing between δ 120-160 ppm.[1] The hydrochloride salt form influences the chemical shifts due to the protonation of the pyridine nitrogen.
- Infrared (IR) Spectroscopy:** FT-IR spectroscopy is used to identify key functional groups. The presence of the sulfonyl chloride moiety is confirmed by strong characteristic absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds, typically found around 1170 cm⁻¹ and 1360 cm⁻¹, respectively.[9] The formation of

the hydrochloride salt also induces changes in the pyridine ring vibration frequencies compared to the free base.[10]

- **Mass Spectrometry (MS):** Mass spectrometry confirms the molecular weight of the parent compound. For the free base (Pyridine-4-sulfonyl chloride, $C_5H_4ClNO_2S$), the expected molecular weight is approximately 177.61 g/mol .[5][11] Techniques like Electrospray Ionization (ESI) are commonly used to observe the molecular ion and analyze fragmentation patterns, which aids in structural confirmation.[9]

Synthesis and Purification

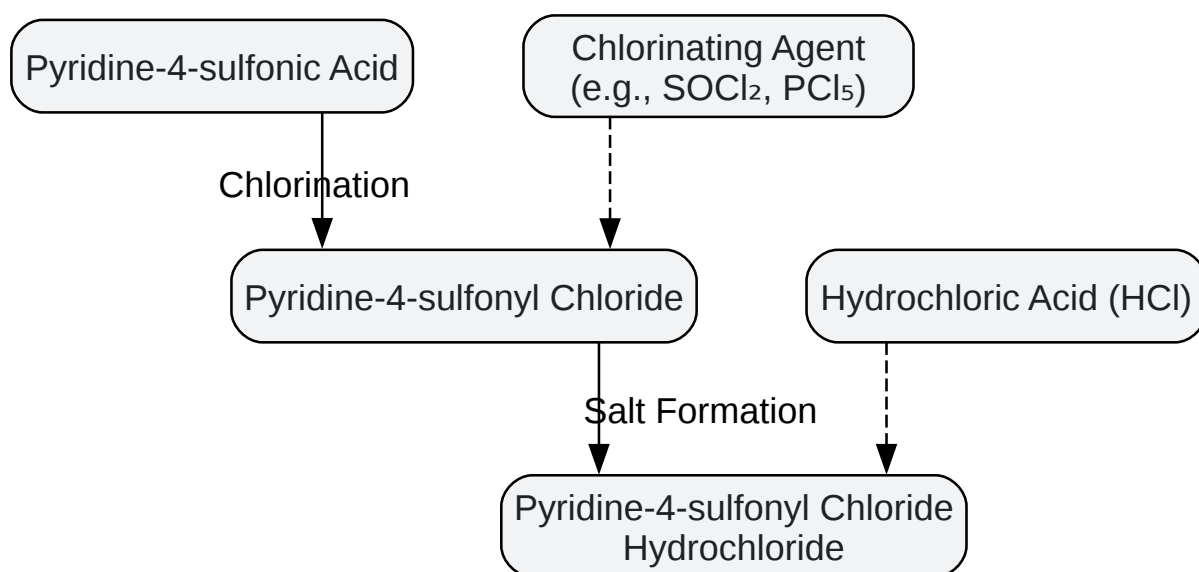
Synthetic Pathways

The synthesis of pyridinesulfonyl chlorides often involves multi-step sequences starting from readily available pyridine derivatives. A common strategy for analogous compounds like pyridine-3-sulfonyl chloride involves the diazotization of the corresponding aminopyridine, followed by a sulfonyl chlorination reaction.[7][12]

A generalized synthetic approach can be conceptualized as:

- **Starting Material:** The synthesis typically begins with a precursor like 4-aminopyridine or 4-pyridinesulfonic acid.[13]
- **Chlorination:** The sulfonic acid can be converted to the sulfonyl chloride using chlorinating agents like thionyl chloride ($SOCl_2$) or phosphorus pentachloride (PCl_5). The hydrochloride salt is formed by treatment with HCl.

The choice of reagents and reaction conditions is critical to manage the reactivity of the intermediates and achieve a good yield of the final product.



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Figure 1: Conceptual workflow for the synthesis of **Pyridine-4-sulfonyl chloride hydrochloride**.

Purification Techniques

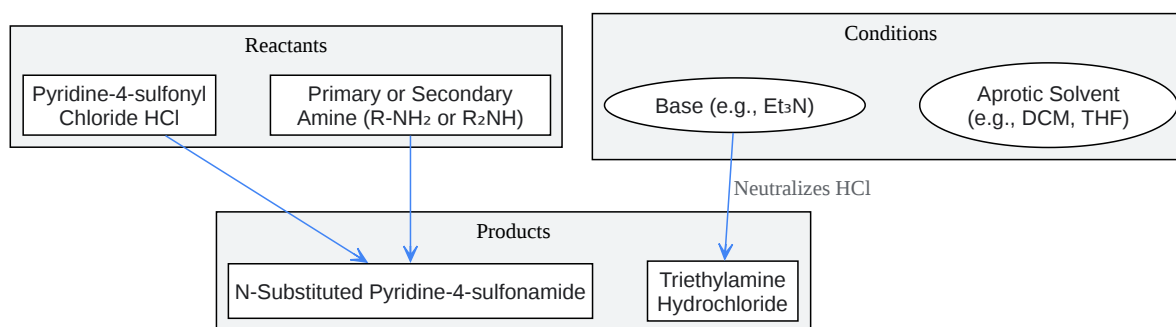
Ensuring high purity is paramount for the reagent's use in sensitive synthetic applications. The most common method for purifying **Pyridine-4-sulfonyl chloride hydrochloride** is recrystallization.^[1] This process involves dissolving the crude product in a suitable hot solvent or solvent mixture (e.g., anhydrous ethanol or dichloromethane/hexane) and allowing it to cool, whereupon the purified compound crystallizes out, leaving impurities behind in the mother liquor.^{[1][9]} Purity is then typically assessed by HPLC and the spectroscopic methods mentioned previously.

Chemical Reactivity and Key Applications

The synthetic utility of **Pyridine-4-sulfonyl chloride hydrochloride** is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.^{[1][5]} This makes it highly susceptible to attack by a wide range of nucleophiles.

Synthesis of Sulfonamides

The most prominent application is its reaction with primary and secondary amines to form stable sulfonamide linkages.[1] This reaction is a cornerstone of medicinal chemistry for constructing molecules with potential therapeutic activity.[1][14] The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid that is generated as a byproduct.[1]



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Figure 2: General reaction scheme for sulfonamide synthesis.

Detailed Experimental Protocol: General Synthesis of a Pyridine-4-sulfonamide

This protocol provides a representative, self-validating workflow for the synthesis of a sulfonamide derivative.

- **Preparation:** To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.0 equivalent) and an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
- **Base Addition:** Add a suitable non-nucleophilic base, such as triethylamine (1.5-2.0 equivalents), to the solution. Cool the mixture to 0 °C in an ice bath.

- **Reagent Addition:** Dissolve **Pyridine-4-sulfonyl chloride hydrochloride** (1.1 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring. Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.
- **Reaction:** Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
- **Workup:** Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.
- **Characterization:** Confirm the structure and purity of the final product using NMR, IR, and MS analysis.

Other Applications

Beyond sulfonamide synthesis, Pyridine-4-sulfonyl chloride serves as a versatile building block.^{[2][5]} It is used to prepare sulfonate esters via reaction with alcohols and can be a precursor for other sulfur-containing functional groups.^[2] It is also used in the preparation of analytical standards for quality control in the pharmaceutical industry, for example, as a known impurity of the drug Vonoprazan.^{[3][4]}

Handling, Storage, and Safety

Due to its reactive nature, proper handling of **Pyridine-4-sulfonyl chloride hydrochloride** is essential to ensure laboratory safety.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).[3]

- Acute Toxicity, Oral (H302): Harmful if swallowed.[3]
- Skin Corrosion/Irritation (H314): Causes severe skin burns and eye damage.[3]
- Serious Eye Damage/Eye Irritation (H319): Causes serious eye irritation.[3]
- Specific Target Organ Toxicity, Single Exposure (H335): May cause respiratory irritation.[3]
- Reactivity: It is hygroscopic and reacts with water, potentially violently, liberating toxic gas (HCl).[6][7][15]

Safe Handling and Personal Protective Equipment (PPE)

All manipulations should be performed inside a certified chemical fume hood.

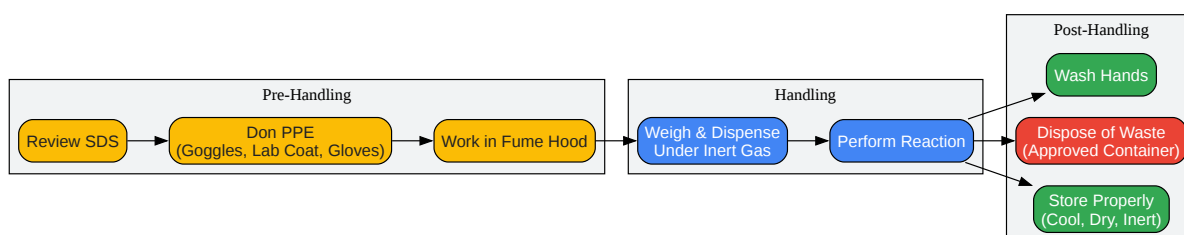
- Personal Protective Equipment: Wear chemical safety goggles or a face shield, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber).[16] Nitrile gloves are not recommended for prolonged contact.[16]
- Handling: Avoid contact with skin, eyes, and clothing.[15] Do not breathe dust or vapors.[6] Ensure adequate ventilation. Wash hands thoroughly after handling.[6][15]
- Spill Response: For small spills, trained personnel can clean them up while wearing appropriate PPE.[16] For large spills, evacuate the area and contact emergency services.[16]

Storage

Proper storage is critical to maintain the reagent's integrity and prevent hazardous situations.

- Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][16] A refrigerated, inert atmosphere (e.g., under argon or nitrogen at 2-8°C) is often recommended.[17]

- Incompatibilities: Keep away from water, moisture, strong bases, strong oxidizing agents, and alcohols.[6][16] Store in a corrosives-compatible area.[6]



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Figure 3: Recommended safety and handling workflow.

Conclusion

Pyridine-4-sulfonyl chloride hydrochloride is a highly valuable and versatile reagent. Its ability to act as a precursor to the widely important sulfonamide functional group, combined with the favorable pharmacological properties of the pyridine nucleus, cements its role as a critical building block in drug discovery and organic synthesis. A thorough understanding of its chemical properties, reactivity, and hazards, as outlined in this guide, is essential for its safe and effective application in the laboratory, ultimately enabling the innovation of novel chemical entities.

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